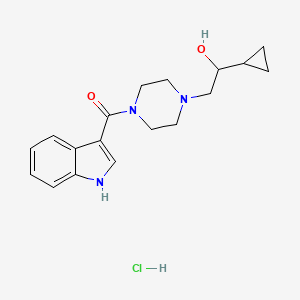

(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole is a heterocyclic compound that is found in many important synthetic drug molecules. It has a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Piperazine is another common component in many pharmaceuticals, known for its versatility in drug design and synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely feature the characteristic rings of the piperazine and indole components, with the cyclopropyl and hydroxyethyl groups attached to the piperazine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Indole compounds are known to readily undergo electrophilic substitution due to the excessive π-electrons delocalization .Scientific Research Applications

Antiviral Research

Indole derivatives, such as the compound , have shown potential in antiviral applications. They can be designed to target various stages of viral replication or to inhibit enzymes critical to viral life cycles . For example, certain indole derivatives have demonstrated inhibitory activity against influenza A and other RNA viruses, suggesting that our compound could be explored for similar antiviral properties .

Anti-inflammatory Applications

The indole moiety is a common feature in many anti-inflammatory agents. Research into indole derivatives has revealed their capacity to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or asthma. The compound’s structural features may allow it to bind with high affinity to receptors involved in inflammation .

Oncology and Cancer Treatment

Indole derivatives are being investigated for their anticancer properties. They can act on various pathways involved in cancer cell proliferation, apoptosis, and metastasis. The compound’s ability to interact with cancer cell receptors makes it a candidate for the development of new oncology drugs .

Antimicrobial and Antibacterial Activity

The structural complexity of indole derivatives lends itself to the development of new antimicrobial agents. These compounds can be synthesized to target specific bacterial strains or to overcome antibiotic resistance. The compound could be evaluated for its efficacy against a range of bacterial infections .

Antidiabetic Research

Indole derivatives have shown promise in antidiabetic research, potentially influencing insulin secretion or glucose metabolism. The compound could be studied for its effects on diabetes-related enzymes or receptors .

Antimalarial Activity

Given the biological activity of indole derivatives against various parasites, there is potential for the compound to be developed into antimalarial drugs. It could be tested for activity against Plasmodium species, the parasites responsible for malaria .

Neuropharmacology

Indole-based compounds have been used in neuropharmacology due to their interaction with neurotransmitter systems. This compound could be researched for its potential effects on neurological disorders or as a modulator of synaptic transmission .

Agricultural Chemistry

Indole derivatives like indole-3-acetic acid play a role in plant growth and development. The compound could be explored for its use in enhancing crop yields or protecting plants against pathogens .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .

Biochemical Pathways

For instance, some indole derivatives have been found to inhibit enzymes involved in the replication of viruses . Others have been found to interfere with the signaling pathways that lead to inflammation or cancer cell growth .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have a variety of potential effects, depending on the specific targets it interacts with .

Future Directions

properties

IUPAC Name |

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(1H-indol-3-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2.ClH/c22-17(13-5-6-13)12-20-7-9-21(10-8-20)18(23)15-11-19-16-4-2-1-3-14(15)16;/h1-4,11,13,17,19,22H,5-10,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVBESHSZUZLCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2901514.png)

![N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide](/img/structure/B2901515.png)

![N-(5-fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2901517.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B2901519.png)

![2-[(2-Chlorothieno[3,2-d]pyrimidin-6-yl)sulfonylamino]-N-ethylpropanamide](/img/structure/B2901521.png)

![2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide](/img/structure/B2901527.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2901528.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2901530.png)